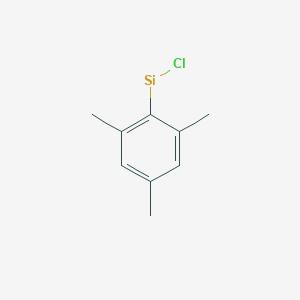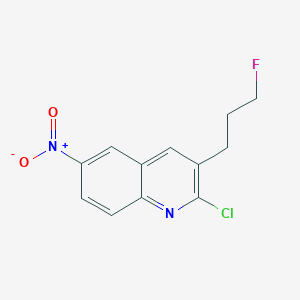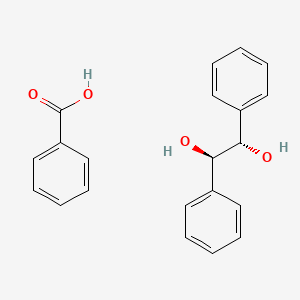
Benzoic acid--(1R,2S)-1,2-diphenylethane-1,2-diol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol (1/1) is a chiral compound that consists of benzoic acid and (1R,2S)-1,2-diphenylethane-1,2-diol in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol typically involves the reaction of benzoic acid with (1R,2S)-1,2-diphenylethane-1,2-diol under specific conditions. One common method is the esterification reaction, where benzoic acid reacts with (1R,2S)-1,2-diphenylethane-1,2-diol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: The compound can serve as a model molecule for studying enzyme-substrate interactions and stereoselective processes.
Industry: The compound is utilized in the production of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism by which Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid–(1R,2S)-cyclohexane-1,2-diol (1/1): This compound is structurally similar but contains a cyclohexane ring instead of a diphenylethane moiety.
Benzoic acid–(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Another chiral compound with different functional groups and applications.
Uniqueness
Benzoic acid–(1R,2S)-1,2-diphenylethane-1,2-diol is unique due to its specific stereochemistry and the presence of both benzoic acid and diphenylethane moieties. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
202121-54-8 |
|---|---|
Molekularformel |
C21H20O4 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
benzoic acid;(1R,2S)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C14H14O2.C7H6O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;8-7(9)6-4-2-1-3-5-6/h1-10,13-16H;1-5H,(H,8,9)/t13-,14+; |
InChI-Schlüssel |
LIDFGHKZFMBDDC-KAECKJJSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)O.C1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2-iodo-1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B12575796.png)

![2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine](/img/structure/B12575808.png)
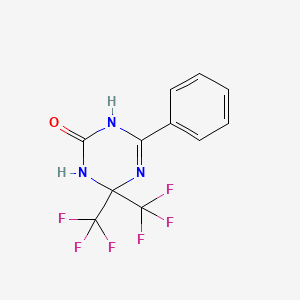
amino}acetic acid](/img/structure/B12575828.png)
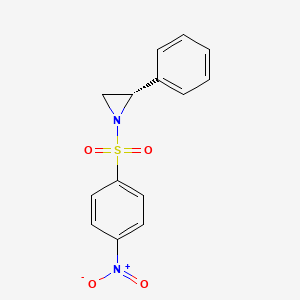
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
![Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-](/img/structure/B12575845.png)
![N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12575852.png)
![Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575862.png)
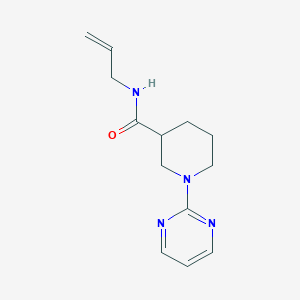
![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)
